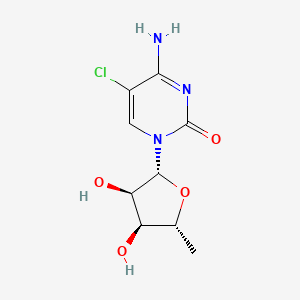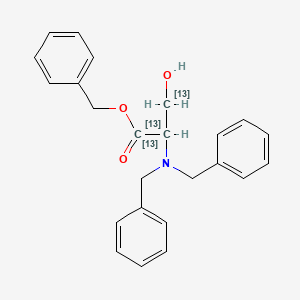
Meclocycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meclocycline is a semi-synthetic tetracycline prepared by dehydration of the 6-hydroxy group of chlortetracycline to yield an exocyclic 6-methylene. Meclocycline is a close structural analogue of methacycline. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. Meclocycline has been extensively cited in the literature with over 400 references.
Wissenschaftliche Forschungsanwendungen
Topical Treatment for Acne : Meclocycline sulfosalicylate, a broad-spectrum antimicrobial agent, has been used topically for treating acne vulgaris. Clinical studies involving 351 patients demonstrated that 82% of patients experienced clinical improvement with twice-daily application, highlighting its effectiveness in acne management (Knutson, Swinyer, & Smoot, 1981).
Neuroprotective Properties : Minocycline, a derivative of meclocycline, has shown potential in neuroprotection. It has been found effective in experimental models of various diseases with an inflammatory basis, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).
Cardioprotective Effects : Minocycline has been studied for cardiac protection during ischemia/reperfusion injury, showing significant reduction in necrotic and apoptotic cell death in rat heart models. Its antiapoptotic mechanism includes reducing initiator caspases and preventing mitochondrial release of cytochrome C and Smac/DIABLO (Scarabelli et al., 2004).
Layer-by-Layer Drug Delivery Coating for Neural Interfaces : A study demonstrated the use of a layer-by-layer coating method for the local delivery of minocycline, which can be beneficial in reducing the foreign body response (FBR) in intracortical microelectrode arrays used in neuroscience research (Olczak, McDermott, & Otto, 2019).
Treatment of Autoimmune Encephalomyelitis : Minocycline has been used to treat chronic relapsing-remitting experimental allergic encephalomyelitis, an animal model of multiple sclerosis. The treatment was associated with immune deviation in the periphery and suppression of the inflammatory cascade in the central nervous system (Popovic et al., 2002).
Potential in Treating Neurodegenerative Disorders : Studies suggest minocycline's clinical potential in neurodegenerative disorders. It has shown to delay motor alterations, inflammation, and apoptosis in models of Huntington's disease, amyotrophic lateral sclerosis, and Parkinson's disease (Blum et al., 2004).
Application in Spinal Cord Injury : Clinical trials of minocycline in acute spinal cord injury have shown its feasibility, safety, and a tendency towards improvement in several outcome measures, indicating its potential therapeutic role in spinal cord injury management (Casha et al., 2012).
Eigenschaften
Produktname |
Meclocycline |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




